molecular formula C19H36O3 B14545473 methyl 3-[(2R,5R)-5-undecyloxolan-2-yl]propanoate CAS No. 62136-78-1

methyl 3-[(2R,5R)-5-undecyloxolan-2-yl]propanoate

Cat. No.: B14545473
CAS No.: 62136-78-1
M. Wt: 312.5 g/mol
InChI Key: USZYRMPYTQWAFW-QZTJIDSGSA-N
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Description

Methyl 3-[(2R,5R)-5-undecyloxolan-2-yl]propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a propanoate backbone, which is further substituted with a 5-undecyloxolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(2R,5R)-5-undecyloxolan-2-yl]propanoate typically involves the esterification of 3-[(2R,5R)-5-undecyloxolan-2-yl]propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability. The use of flow microreactors has been shown to enhance the synthesis of esters by providing a more efficient and sustainable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2R,5R)-5-undecyloxolan-2-yl]propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 3-[(2R,5R)-5-undecyloxolan-2-yl]propanoate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-[(2R,5R)-5-undecyloxolan-2-yl]propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2R,5R)-5-decyloxolan-2-yl]propanoate
  • Methyl 3-[(2R,5R)-5-dodecyloxolan-2-yl]propanoate
  • Ethyl 3-[(2R,5R)-5-undecyloxolan-2-yl]propanoate

Uniqueness

Methyl 3-[(2R,5R)-5-undecyloxolan-2-yl]propanoate is unique due to its specific substitution pattern and the presence of the 5-undecyloxolan-2-yl group. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

62136-78-1

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

IUPAC Name

methyl 3-[(2R,5R)-5-undecyloxolan-2-yl]propanoate

InChI

InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-17-13-14-18(22-17)15-16-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18-/m1/s1

InChI Key

USZYRMPYTQWAFW-QZTJIDSGSA-N

Isomeric SMILES

CCCCCCCCCCC[C@@H]1CC[C@@H](O1)CCC(=O)OC

Canonical SMILES

CCCCCCCCCCCC1CCC(O1)CCC(=O)OC

Origin of Product

United States

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